molecular formula C19H20N2O3S B2419351 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide CAS No. 1211020-44-8

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide

Cat. No.: B2419351
CAS No.: 1211020-44-8
M. Wt: 356.44
InChI Key: JSLOSTFQVMDNSX-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study synthesized a series of compounds, including those with 8-quinolinyl moieties, and evaluated their anticancer activity on human tumor cell lines such as HeLa, HCT-116, and MCF-7. One compound exhibited potent anticancer effects, inducing apoptosis and cell cycle arrest in cancer cells. This finding was supported by assays demonstrating increased caspase activity and apoptotic cell populations, with QSAR analysis highlighting key molecular descriptors influencing activity (Żołnowska et al., 2018).

Antimicrobial Evaluation

Another research focused on the synthesis of quinoline compounds clubbed with sulfonamide moiety for use as antimicrobial agents. The study revealed compounds with significant activity against Gram-positive bacteria, demonstrating the potential of quinoline-sulfonamide derivatives as effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Synthesis and Chemical Properties

Research into the cycloauration of pyridyl sulfonamides, including 8-(p-tosylamino)quinoline, has been conducted to create metallacyclic complexes with potential applications in medicinal chemistry. These complexes, characterized by NMR spectroscopy, ESI mass spectrometry, and X-ray crystal structures, showed low activity against P388 murine leukemia cells, indicating a direction for further modification and exploration (Dalton Transactions, 2008).

Novel Synthetic Approaches

A novel synthetic approach for creating a class of tetracyclic butyrophenones, which are potent binders to serotonin 5-HT(2A) and dopamine D2 receptors, was reported. This led to the discovery of a multifunctional drug candidate with significant antipsychotic efficacy in vivo, underlining the versatility of quinoline derivatives in drug development (Journal of Medicinal Chemistry, 2014).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide are not fully understood due to the limited available research. It is known that similar compounds, such as other pyrroloquinolines, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-18-13-16-12-17(11-15-7-4-9-21(18)19(15)16)20-25(23,24)10-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,20H,4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOSTFQVMDNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CCC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.